molecular formula C17H27N3O3S B497231 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 927640-64-0

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Número de catálogo B497231
Número CAS: 927640-64-0
Peso molecular: 353.5g/mol
Clave InChI: KOIFTIYXZVFJFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that is used to treat hallucinations and delusions associated with Parkinson's disease psychosis. The chemical structure of Pimavanserin consists of a piperazine ring with a 4-methoxyphenyl and a 4-methylpiperidin-1-yl sulfonyl group attached to it.

Mecanismo De Acción

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine works by selectively blocking the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. By blocking this receptor, 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine reduces the activity of the serotonin system, which is believed to be overactive in patients with Parkinson's disease psychosis. This results in a reduction in hallucinations and delusions without worsening motor function.
Biochemical and physiological effects:
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been shown to have a favorable safety profile with few adverse effects. It is well-tolerated by patients and does not have any significant effects on cardiovascular, respiratory, or renal function. 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine does not interact with other medications commonly used to treat Parkinson's disease, which makes it a useful addition to the treatment regimen for patients with Parkinson's disease psychosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in neuropsychiatric disorders and to test the efficacy of drugs that target this receptor. However, one limitation of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its high cost, which may limit its availability for some researchers.

Direcciones Futuras

There are several future directions for research on 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One area of interest is the potential use of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of new drugs that target the serotonin system and other neurotransmitter systems that are involved in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the long-term effects of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine on motor function and to identify any potential drug interactions with other medications commonly used to treat Parkinson's disease.

Métodos De Síntesis

The synthesis of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 60%.

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been extensively studied for its efficacy in treating hallucinations and delusions associated with Parkinson's disease psychosis. It has been shown to be effective in reducing the severity of these symptoms without worsening motor function in patients with Parkinson's disease. 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been studied for its potential use in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-15-7-9-19(10-8-15)24(21,22)20-13-11-18(12-14-20)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFTIYXZVFJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.